Jzl184

Description

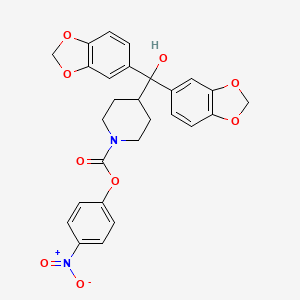

inhibits monoacylglycerol lipase; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O9/c30-26(38-21-5-3-20(4-6-21)29(32)33)28-11-9-17(10-12-28)27(31,18-1-7-22-24(13-18)36-15-34-22)19-2-8-23-25(14-19)37-16-35-23/h1-8,13-14,17,31H,9-12,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGYOKHGGFKMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648437 | |

| Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101854-58-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[bis(1,3-benzodioxol-5-yl)hydroxymethyl]-, 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1101854-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JZL-184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101854583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JZL-184 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MZ1I2J68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of JZL184 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of JZL184 within the central nervous system (CNS). This compound is a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, this compound effectively elevates the levels of 2-AG in the brain, thereby amplifying endocannabinoid signaling through cannabinoid receptors, primarily the CB1 receptor. This modulation of the endocannabinoid system underlies the various neuropharmacological effects of this compound, including its analgesic, anxiolytic, and anti-inflammatory properties. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Primary Mechanism of Action: Inhibition of Monoacylglycerol Lipase (MAGL)

This compound acts as a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL).[1][2] MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by catalyzing the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[3] The inhibitory action of this compound is achieved through the carbamoylation of the catalytic serine nucleophile within the active site of the MAGL enzyme.[4] This irreversible binding effectively blocks the hydrolysis of 2-AG, leading to its accumulation in the brain.[1][2]

The selectivity of this compound for MAGL over other enzymes, such as fatty acid amide hydrolase (FAAH), the primary degrading enzyme for the other major endocannabinoid anandamide (B1667382) (AEA), is a key feature of its pharmacological profile.[1][2] This selectivity allows for the specific potentiation of 2-AG signaling without significantly altering AEA levels, providing a valuable tool to dissect the distinct physiological roles of these two endocannabinoids.[5]

Quantitative Data: Potency and Efficacy

The following tables summarize the key quantitative parameters defining the potency and in vivo efficacy of this compound.

| Parameter | Species | Tissue/Preparation | Value | Reference |

| IC50 | Mouse | Brain Membranes | 8 nM | [1][2] |

| IC50 | Mouse | Recombinant MAGL | ~8 nM | [2] |

| IC50 | Rat | Spinal Cord | Nanomolar range | [6] |

Table 1: In Vitro Potency of this compound for MAGL Inhibition

| Parameter | Species | Dose | Effect | Duration | Reference |

| 2-AG Elevation | Mouse | 4-40 mg/kg (i.p.) | 8-fold increase in brain | At least 8 hours | [2][5] |

| Analgesia | Mouse | 16 mg/kg (i.p.) | Significant antinociceptive effects | - | [6] |

| Anxiolytic Effect | Rat | 8 mg/kg (i.p.) | Increased open arm time in elevated plus maze | - | [7][8] |

| Hypomotility | Mouse | 40 mg/kg (i.p.) | CB1-dependent reduction in motor activity | - | [2][5] |

| Hypothermia | Mouse | 40 mg/kg (i.p.) | CB1-dependent decrease in body temperature | - | [2][5] |

Table 2: In Vivo Effects of this compound Administration

Signaling Pathway and Downstream Effects

The elevation of 2-AG levels in the brain following this compound administration leads to enhanced activation of cannabinoid receptors, predominantly the G-protein coupled CB1 receptors, which are highly expressed in the CNS. This amplified signaling cascade results in a range of physiological and behavioral effects.

Caption: this compound inhibits MAGL, increasing 2-AG levels and enhancing CB1 receptor signaling.

The primary downstream effects of enhanced 2-AG signaling in the CNS include:

-

Retrograde Synaptic Transmission: 2-AG acts as a retrograde messenger, being released from the postsynaptic neuron and activating presynaptic CB1 receptors. This leads to a reduction in neurotransmitter release, a phenomenon known as depolarization-induced suppression of excitation (DSE) and depolarization-induced suppression of inhibition (DSI).[9] this compound has been shown to prolong both DSE in cerebellar Purkinje neurons and DSI in hippocampal CA1 pyramidal neurons.[9][10]

-

Neuromodulation: By modulating neurotransmitter release, the amplified 2-AG signaling influences a wide array of neuronal circuits, contributing to the observed analgesic, anxiolytic, and hypomotive effects.[2][5]

-

Neuroinflammation: The endocannabinoid system is known to play a role in regulating neuroinflammatory processes. This compound has been shown to attenuate lipopolysaccharide (LPS)-induced increases in pro-inflammatory cytokines in the brain and plasma.[3][11]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro MAGL Activity Assay

This assay is used to determine the potency of this compound in inhibiting MAGL activity.

Caption: Workflow for determining the in vitro inhibitory potency of this compound on MAGL.

Protocol:

-

Tissue Preparation: Brain tissue (e.g., from mouse) is homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a membrane protein fraction.

-

Inhibitor Incubation: Aliquots of the brain homogenate are pre-incubated with varying concentrations of this compound or vehicle control for a defined period at a specific temperature (e.g., 37°C).

-

Enzymatic Reaction: The reaction is initiated by adding a known concentration of a MAGL substrate, such as radiolabeled 2-oleoylglycerol.

-

Reaction Termination: After a specific incubation time, the reaction is terminated by the addition of a solvent mixture (e.g., chloroform:methanol) to stop enzymatic activity and extract lipids.

-

Product Quantification: The amount of hydrolyzed product (e.g., radiolabeled glycerol) is quantified using techniques like thin-layer chromatography followed by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Microdialysis for 2-AG Measurement

This technique allows for the in vivo measurement of extracellular 2-AG levels in specific brain regions following this compound administration.

Protocol:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized animal (e.g., mouse or rat).[12]

-

Baseline Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected to establish basal 2-AG levels.[12]

-

This compound Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).[12]

-

Sample Collection: Dialysate samples are continuously collected at regular intervals post-administration.

-

Neurochemical Analysis: The concentration of 2-AG in the dialysate samples is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The changes in extracellular 2-AG levels over time are expressed as a percentage of the baseline levels.

Chronic Administration and Potential for Tolerance

While acute administration of this compound produces robust behavioral effects, chronic treatment can lead to the development of tolerance.[13] Prolonged elevation of 2-AG levels can result in the desensitization and downregulation of CB1 receptors.[13] This functional antagonism of the endocannabinoid system can lead to a loss of the analgesic efficacy of this compound and cross-tolerance to other CB1 receptor agonists.[13][14] These findings highlight the complex adaptations of the endocannabinoid system to sustained pharmacological intervention and are a critical consideration for the development of MAGL inhibitors as therapeutic agents.

Caption: Logical flow of events leading to tolerance with chronic this compound administration.

Conclusion

This compound is a powerful research tool that has been instrumental in elucidating the physiological and pathophysiological roles of the endocannabinoid 2-AG in the central nervous system. Its mechanism of action, centered on the selective and irreversible inhibition of MAGL, provides a clear pathway to elevating 2-AG levels and subsequently enhancing endocannabinoid signaling. The resulting array of pharmacological effects underscores the therapeutic potential of MAGL inhibition for a variety of neurological and psychiatric disorders. However, the development of tolerance with chronic use remains a significant consideration for the translation of this mechanism into clinical practice. Further research into dosing strategies and the long-term consequences of sustained 2-AG elevation is warranted.

References

- 1. JZL 184 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The monoacylglycerol lipase inhibitor this compound attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spinal administration of the monoacylglycerol lipase inhibitor this compound produces robust inhibitory effects on nociceptive processing and the development of central sensitization in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of endocannabinoid signaling with this compound, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of endocannabinoid signaling with this compound, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (this compound) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. The monoacylglycerol lipase inhibitor this compound attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 14. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

JZL184: A Technical Guide to its Function in Modulating 2-Arachidonoylglycerol (2-AG) Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JZL184, a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By irreversibly inhibiting MAGL, this compound serves as a critical pharmacological tool to elevate 2-AG levels in vivo, enabling the elucidation of the physiological and pathological roles of this key signaling lipid. This document details the mechanism of action of this compound, presents quantitative data on its potency and effects, outlines detailed experimental protocols for its characterization, and visualizes its functional context within the endocannabinoid system.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and synaptic plasticity. The two major endocannabinoid signaling lipids are N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (2-AG). Their signaling is terminated by enzymatic hydrolysis. While fatty acid amide hydrolase (FAAH) is the principal enzyme for AEA degradation, monoacylglycerol lipase (MAGL) is primarily responsible for hydrolyzing 2-AG into arachidonic acid (AA) and glycerol.[1][2]

This compound is a synthetic, irreversible inhibitor designed to selectively target MAGL.[3] Its administration leads to a rapid, sustained, and significant elevation of 2-AG levels in the brain and peripheral tissues, without substantially affecting AEA levels.[4][5] This selectivity makes this compound an invaluable tool for dissecting the specific functions of the 2-AG signaling pathway.

Mechanism of Action of this compound

This compound functions as a potent, selective, and irreversible inhibitor of MAGL.[4] Its mechanism involves the carbamoylation of the catalytic serine nucleophile (Ser122) within the active site of the MAGL enzyme.[6][7] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing 2-AG. The blockade of 2-AG degradation leads to its accumulation, thereby amplifying its signaling effects through cannabinoid receptors, primarily CB1 and CB2.[1][8]

Quantitative Data: Potency and In Vivo Effects

The efficacy and selectivity of this compound have been quantified across various in vitro and in vivo models. It exhibits high potency against mouse and human MAGL, with a notable species difference showing lower potency against rat MAGL.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | Species/System | IC₅₀ Value | Reference(s) |

| MAGL | Mouse Brain Membranes | 8 nM | [4][9] |

| MAGL | Human (recombinant) | 8.1 nM | [10] |

| MAGL | Rat (recombinant) | 262 nM | [10] |

| FAAH | Mouse Brain Membranes | 4 µM | [4][5] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The administration of this compound to mice leads to a significant and dose-dependent increase in 2-AG levels in the brain.

Table 2: In Vivo Effects of this compound on Brain Endocannabinoid Levels in Mice

| This compound Dose (mg/kg, i.p.) | Time Post-Injection | Brain 2-AG Fold Increase (vs. Vehicle) | Brain AEA Level Change | Reference(s) |

| 4 | 2 hours | ~2.3-fold | No significant change | |

| 10 | - | Dramatically elevated | No significant change | [11] |

| 40 | 2 hours | ~6.9-fold | No significant change | |

| 40 | 8 hours | ~8-fold | No significant change | [4] |

| 40 (repeated, 6 days) | 2 hours | ~11.4-fold | Increased |

Note: Repeated high-dose administration of this compound can lead to off-target inhibition of FAAH, resulting in elevated AEA levels.[12]

Experimental Protocols

Accurate characterization of this compound's function relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key assays.

Preparation of Mouse Brain Membranes

This protocol is used to prepare brain homogenates and membrane fractions for use in enzyme activity assays.

-

Euthanasia and Brain Extraction: Euthanize C57BL/6 mice via approved methods. Rapidly decapitate and dissect the whole brain on an ice-cold surface.

-

Homogenization: Place the brain in a glass Dounce homogenizer with 10 volumes of ice-cold homogenization buffer (e.g., 320 mM sucrose, 4 mM HEPES, pH 7.3). Homogenize with 10-12 gentle strokes.[13]

-

Initial Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

-

Supernatant Collection: Carefully collect the supernatant (S1).

-

Membrane Fractionation: Centrifuge the S1 supernatant at 100,000 x g for 60 minutes at 4°C. The resulting pellet (P2) is the crude membrane fraction.

-

Washing and Final Preparation: Discard the supernatant. Resuspend the P2 pellet in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA). Determine protein concentration using a standard method (e.g., BCA assay). The membrane preparation can be used immediately or stored at -80°C.

In Vitro MAGL Activity Assay (Colorimetric)

This assay determines the inhibitory potency (IC₅₀) of this compound by measuring the hydrolysis of a chromogenic substrate.

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

-

Enzyme Preparation: Dilute brain membrane preparation (from Protocol 4.1) or recombinant MAGL in assay buffer to a final concentration that yields a linear reaction rate (e.g., 5-10 µg protein per well).

-

Inhibitor Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations.

-

Substrate Solution: Prepare a stock solution of 4-nitrophenylacetate (4-NPA) in ethanol. Dilute in assay buffer to the desired final concentration (e.g., 250 µM).[11]

-

-

Assay Procedure (96-well plate format):

-

Control Wells (100% Activity): Add 150 µL Assay Buffer, 10 µL diluted enzyme, and 10 µL DMSO.

-

Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL diluted enzyme, and 10 µL of the this compound serial dilutions.

-

Background Wells (No Enzyme): Add 160 µL Assay Buffer and 10 µL DMSO.

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 20-30 minutes to allow this compound to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of the 4-NPA substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 405-415 nm in kinetic mode for 15-30 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of hydrolysis (slope of the absorbance vs. time curve). Subtract the background rate from all other rates. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Endocannabinoid Quantification by LC-MS/MS

This protocol describes the extraction and quantification of 2-AG from brain tissue following in vivo this compound administration.

-

Sample Collection: Following this compound or vehicle treatment, rapidly collect brain tissue and immediately freeze it in liquid nitrogen to halt enzymatic activity. Store at -80°C until extraction.

-

Tissue Homogenization and Lipid Extraction:

-

Weigh the frozen brain tissue (~50-100 mg).

-

Homogenize the tissue in 2 mL of an ice-cold organic solvent mixture, typically acetonitrile (B52724) or a 2:1:1 mixture of chloroform:methanol:Tris buffer, containing an appropriate deuterated internal standard (e.g., 2-AG-d8).

-

Vortex vigorously and incubate on ice.

-

-

Phase Separation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. Collect the organic (lower) phase containing the lipids.

-

Solid-Phase Extraction (SPE) (Optional but Recommended): To further purify the sample, the organic extract can be dried under a stream of nitrogen and reconstituted in a suitable solvent for SPE. Use a silica-based SPE column to separate endocannabinoids from other lipid species.

-

Sample Preparation for LC-MS/MS: Evaporate the final purified extract to dryness under nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol, both containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for 2-AG (e.g., m/z 379.3 → 287.3) and its deuterated internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of 2-AG. Quantify the amount of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

This compound is a cornerstone tool for investigating the endocannabinoid system. Its potent and selective inhibition of MAGL provides a reliable method for acutely elevating endogenous 2-AG levels, which has been instrumental in defining the role of this lipid messenger in a vast range of physiological and pathophysiological contexts, from neurotransmission and pain to cancer biology.[7][9] The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound to further explore the therapeutic potential of modulating 2-AG signaling. However, researchers should remain mindful of species-specific potency differences and potential off-target effects at high or repeated doses.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A chemical proteomic atlas of brain serine hydrolases identifies cell type-specific pathways regulating neuroinflammation | eLife [elifesciences.org]

- 8. benchchem.com [benchchem.com]

- 9. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Chemical Proteomic Analysis of Serine Hydrolase Activity in Niemann-Pick Type C Mouse Brain [frontiersin.org]

- 11. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sysy.com [sysy.com]

- 13. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The Role of JZL184 in Endocannabinoid System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JZL184, a pivotal tool in the study of the endocannabinoid system (ECS). This compound is a potent and selective irreversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] Its high selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), makes it an invaluable instrument for dissecting the specific roles of 2-AG signaling in vivo.[1][2] This guide will delve into the mechanism of action of this compound, summarize key quantitative data from preclinical studies, detail experimental protocols for its use, and provide visual representations of its effects on signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of MAGL.[1][2][4] The proposed mechanism involves the carbamoylation of the catalytic serine nucleophile (Ser122) within the active site of the MAGL enzyme.[4] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing 2-AG into arachidonic acid and glycerol.[4] The consequence of this inhibition is a significant and sustained elevation of endogenous 2-AG levels in various tissues, most notably the brain.[1][2][3] This accumulation of 2-AG leads to enhanced activation of cannabinoid receptors, primarily the CB1 receptor, resulting in a range of cannabinoid-like behavioral and physiological effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and in vivo effects of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | Species | IC50 Value | Reference |

| Monoacylglycerol Lipase (MAGL) | Mouse | 8 nM | [2][3] |

| Monoacylglycerol Lipase (MAGL) | Rat | ~262 nM | [5] |

| Fatty Acid Amide Hydrolase (FAAH) | Mouse | 4 µM | [2] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.

Table 2: In Vivo Effects of this compound Administration in Mice

| Parameter | Dose (mg/kg, i.p.) | Effect | Duration | Reference |

| Brain 2-AG Levels | 4-40 | ~8-fold increase | At least 8 hours | [2][3] |

| Brain MAGL Activity | 4-40 | Sustained blockade | At least 8 hours | [2][3] |

| Analgesia | 40 | Significant CB1-dependent effect | 4 hours | [4] |

| Hypomotility | 40 | Significant CB1-dependent effect | 4 hours | [4] |

| Hypothermia | 16 (in PEG vehicle) | Significant CB1-dependent effect | 4 hours | [4] |

| Anxiolytic Effects | 8 | Increased open arm time in elevated plus maze | - | [6][7] |

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound.

In Vivo Administration of this compound

Objective: To investigate the behavioral or physiological effects of elevated 2-AG levels in rodents.

Materials:

-

This compound

-

Vehicle solution (e.g., 18:1:1 saline:ethanol:emulphor or PEG300/Tween80/saline)

-

Experimental animals (e.g., C57Bl/6 mice)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Preparation of this compound Solution: Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. A common vehicle is a mixture of saline, ethanol, and Emulphor (18:1:1).[4] Another option is a formulation of PEG300, Tween80, and saline.[3] The compound should be thoroughly sonicated to create a uniform suspension.[4]

-

Dosing: Doses typically range from 4 to 40 mg/kg for mice, administered via intraperitoneal injection.[2][4] The specific dose will depend on the desired effect and duration of action.

-

Administration: Inject the prepared this compound solution intraperitoneally into the experimental animals. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

-

Behavioral/Physiological Testing: Conduct behavioral assays (e.g., hot plate test for analgesia, open field test for locomotor activity, elevated plus maze for anxiety) or collect tissue samples for biochemical analysis at specified time points after this compound administration (e.g., 2-4 hours).[4][6]

Measurement of Endocannabinoid Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the levels of 2-AG and other endocannabinoids in tissues following this compound treatment.

Materials:

-

Tissue samples (e.g., brain, spleen) from vehicle- and this compound-treated animals

-

Internal standards (e.g., deuterated endocannabinoids)

-

Organic solvents (e.g., acetonitrile, methanol, chloroform)

-

Solid-phase extraction (SPE) columns

-

Liquid chromatograph coupled to a mass spectrometer (LC-MS)

Procedure:

-

Tissue Homogenization: Homogenize the collected tissue samples in a suitable buffer, often containing organic solvents to precipitate proteins and extract lipids.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method. Add internal standards at the beginning of the extraction process for accurate quantification.

-

Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to isolate the endocannabinoids from other lipid species.

-

LC-MS Analysis: Inject the purified sample into the LC-MS system. The endocannabinoids are separated on a chromatography column and then detected and quantified by the mass spectrometer based on their mass-to-charge ratio.

-

Data Analysis: Calculate the concentration of each endocannabinoid by comparing its peak area to that of the corresponding internal standard.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function and experimental use.

This compound Mechanism of Action and Downstream Signaling

Caption: this compound irreversibly inhibits MAGL, leading to increased 2-AG levels and enhanced CB1 receptor signaling.

Experimental Workflow for Assessing this compound-Induced Analgesia

Caption: A typical experimental workflow for evaluating the analgesic effects of this compound in a mouse model.

Logical Relationship of this compound's Effects on the Endocannabinoid System

Caption: The logical cascade from this compound administration to the manifestation of behavioral effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of endocannabinoid signaling with this compound, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of endocannabinoid signaling with this compound, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Profile of JZL184: A Selective Monoacylglycerol Lipase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate landscape of the endocannabinoid system (ECS), monoacylglycerol lipase (B570770) (MAGL) stands as a pivotal enzyme, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The development of selective inhibitors for MAGL has been instrumental in dissecting the multifaceted roles of 2-AG signaling in health and disease. Among these, JZL184 has emerged as a cornerstone chemical probe, enabling researchers to unravel the physiological and pathophysiological significance of 2-AG in processes ranging from pain and inflammation to neurobiology. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental characterization of this compound.

Discovery and Rationale

The development of this compound was driven by the need for a selective chemical tool to differentiate the biological functions of 2-AG from those of anandamide (B1667382), the other major endocannabinoid. The design strategy centered on a carbamate (B1207046) scaffold, a chemical moiety known for its capacity to covalently and irreversibly inhibit serine hydrolases like MAGL.[1] The successful synthesis of this compound provided a potent and selective inhibitor that, when administered in vivo, leads to a significant and sustained elevation of 2-AG levels in the brain, by as much as eight-fold, without impacting anandamide concentrations.[1] This selectivity has been crucial for ascribing specific roles to 2-AG-mediated signaling pathways.

Mechanism of Action

This compound functions as an irreversible inhibitor of MAGL. Its mechanism of action involves the carbamoylation of the catalytic serine nucleophile, Ser122, within the active site of the enzyme.[1][2] This covalent modification permanently inactivates MAGL, thereby preventing the hydrolysis of 2-AG into arachidonic acid and glycerol. The inhibition is time-dependent, a hallmark of its covalent binding nature.[1] By blocking MAGL, this compound not only augments 2-AG levels, leading to enhanced signaling through cannabinoid receptors CB1 and CB2, but also curtails the production of downstream pro-inflammatory prostaglandins (B1171923) derived from arachidonic acid.[1]

Quantitative Data Presentation

The inhibitory potency and selectivity of this compound have been rigorously characterized. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Activity of this compound against MAGL

| Target Enzyme | Species | Assay System | IC₅₀ Value | Reference(s) |

| MAGL | Mouse | Brain Membranes | 8 nM | [1][3][4] |

| MAGL | Mouse | Recombinant | 6 nM | [1] |

| MAGL | Human | Lysates (0 min pre-incubation) | 68 nM | [1] |

| MAGL | Human | Lysates (60 min pre-incubation) | 4.7 nM | [1] |

| MAGL | Rat | Brain Membranes | ~10-fold lower potency than mouse/human | [1][2] |

Table 2: Selectivity Profile of this compound

| Off-Target Enzyme | Species | Assay System | IC₅₀ Value | Selectivity (FAAH/MAGL) | Reference(s) |

| FAAH | Mouse | Brain Membranes | 4 µM | >300-fold | [1][3][4] |

| FAAH | Rat | Brain Membranes | Similar reduction in activity as against rat MAGL | Maintained relative selectivity | [2] |

| ABHD6 | Rat | Brain Membranes | Equivalent potency to mouse | - | [2] |

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in research.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound (4-nitrophenyl 4-(bis(1,3-benzodioxol-5-yl)hydroxymethyl)piperidine-1-carboxylate) is not publicly available, the general synthetic route involves two key steps.[1] First, the preparation of the piperidine (B6355638) alcohol core. Second, the reaction of this core with 4-nitrophenyl chloroformate to yield the final carbamate product. For precise reaction conditions and purification methods, consulting the original publication by Long et al. (2009) is recommended.

MAGL Activity Assay (Substrate Hydrolysis)

This assay directly quantifies the inhibitory effect of this compound on MAGL's enzymatic activity.

-

Enzyme Source: Utilize recombinant human or mouse MAGL expressed in a suitable cell line (e.g., COS7 cells) or membrane preparations from brain tissue.[1]

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period (e.g., 30 minutes at 37°C) to allow for covalent modification.

-

Hydrolysis Reaction: Initiate the enzymatic reaction by adding the substrate, 2-arachidonoylglycerol (2-AG).

-

Quantification: Terminate the reaction after a specific time and quantify the amount of product formed (arachidonic acid or glycerol) using appropriate analytical methods, such as chromatography or colorimetric assays.

-

Data Analysis: Calculate the concentration of this compound that inhibits 50% of MAGL activity (IC₅₀) by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to assess the potency and selectivity of this compound against serine hydrolases in a complex proteome.

-

Proteome Preparation: Homogenize mouse brain tissue in a suitable buffer (e.g., PBS) and isolate the membrane fraction, which is enriched in MAGL, through centrifugation.[1]

-

Competitive Inhibition: Incubate the brain membrane proteome with a range of this compound concentrations for a set duration (e.g., 30 minutes at 37°C).[1]

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-rhodamine), to the mixture.[1] This probe will covalently label the active sites of serine hydrolases that have not been inhibited by this compound.

-

Analysis: Separate the labeled proteins by SDS-PAGE and visualize the activity of different serine hydrolases by scanning the gel for fluorescence. A decrease in the fluorescence intensity of the MAGL band with increasing this compound concentrations indicates potent inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound inhibits MAGL, increasing 2-AG levels and reducing arachidonic acid.

Caption: A generalized experimental workflow for characterizing this compound's effects.

Caption: this compound can attenuate NF-κB-mediated inflammation.

Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.

References

The Analgesic Potential of JZL184: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the analgesic properties of JZL184, a selective and irreversible inhibitor of monoacylglycerol lipase (B570770) (MAGL). By elucidating its mechanism of action, summarizing key experimental findings, and detailing relevant methodologies, this document serves as a comprehensive resource for professionals engaged in pain research and the development of novel therapeutics.

Core Mechanism of Action

This compound exerts its analgesic effects primarily by increasing the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the nervous system.[1][2] As a selective inhibitor of MAGL, the primary enzyme responsible for the degradation of 2-AG, this compound effectively enhances endocannabinoid signaling.[1][2] This elevated 2-AG level leads to the activation of cannabinoid receptors, principally CB1 and CB2, which are key modulators of nociceptive pathways.[1][3][4] The activation of these receptors ultimately results in reduced pain perception.

Signaling Pathway of this compound-Mediated Analgesia

Quantitative Data on Analgesic Efficacy

The analgesic effects of this compound have been quantified in various preclinical models of pain. The following tables summarize key findings from these studies.

Table 1: Efficacy of this compound in Inflammatory Pain (Carrageenan Model)

| Dose (mg/kg) | Effect on Mechanical Allodynia | Effect on Paw Edema | Receptor Involvement (Allodynia) | Receptor Involvement (Edema) | Reference |

| 1.6 | Ineffective | Not specified | - | - | [3] |

| 4 | Significant attenuation | Significant attenuation | CB1 and CB2 | CB2 | [1][3] |

| 16 | Significant attenuation (tolerance with repeated high dose) | Significant attenuation (tolerance with repeated high dose) | CB1 and CB2 | CB2 | [1][3] |

| 40 | Significant attenuation (tolerance with repeated high dose) | Significant attenuation (tolerance with repeated high dose) | CB1 and CB2 | CB2 | [1][3] |

Table 2: Efficacy of this compound in Neuropathic Pain (Chronic Constriction Injury Model)

| Dose (mg/kg) | Effect on Mechanical Allodynia | Effect on Cold Allodynia | Receptor Involvement | Reference |

| ≥4 | - | Significant attenuation | CB1 | [5] |

| ≥8 | Significant attenuation | Significant attenuation | CB1 | [5] |

| 16 | Significant anti-nociceptive effects | Not specified | CB1 | [2] |

Table 3: Efficacy of this compound in Acute Pain Models

| Pain Model | Dose (mg/kg) | Effect | Reference |

| Warm Water Tail Withdrawal | Not specified | Reduces nociceptive behavior | [1] |

| Acetic Acid Stretching | Not specified | Reduces nociceptive behavior | [1] |

| Formalin Test (Intra-paw) | 0.03-0.06 µg (ED50) | Suppressed early and late phase pain | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments cited in the literature on this compound.

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the effects of compounds on inflammatory pain and edema.

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the testing environment.

-

Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection, 2 hours prior to the induction of inflammation.[1]

-

Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw.[1]

-

Assessment of Paw Edema: Paw volume is measured using a plethysmometer at a specified time point, commonly 5 hours after carrageenan injection.[1]

-

Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments with the "up-down" method to determine the paw withdrawal threshold.[1] This is also typically performed 5 hours after carrageenan administration.[1]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is utilized to study chronic pain states resulting from nerve injury.

Procedure:

-

Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it.

-

Drug Administration: Following a post-operative recovery period, this compound or vehicle is administered.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments as described above.

-

Cold Allodynia: The response to a drop of acetone (B3395972) applied to the plantar surface of the paw is measured.

-

Formalin Test for Acute and Persistent Pain

This model distinguishes between acute nociceptive pain (Phase 1) and inflammatory pain (Phase 2).

Procedure:

-

Drug Administration: this compound or vehicle is administered locally into the paw.[6]

-

Formalin Injection: A dilute formalin solution is injected into the dorsal surface of the hind paw.

-

Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases:

-

Phase 1 (Early Phase): Typically the first 0-5 minutes post-injection, representing acute nociception.

-

Phase 2 (Late Phase): Generally 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.

-

Key Considerations and Future Directions

While this compound demonstrates significant analgesic potential, several factors warrant consideration for its therapeutic development.

-

Tolerance: Repeated administration of high doses of this compound has been shown to induce tolerance to its analgesic effects, along with downregulation and desensitization of CB1 receptors.[7][8] However, studies suggest that repeated low-dose administration may retain efficacy without inducing tolerance.[3][4][8]

-

Receptor Specificity: The analgesic effects of this compound are mediated by both CB1 and CB2 receptors in inflammatory pain models, while CB1 receptors appear to be primarily responsible for its effects in neuropathic pain.[3][5] This differential receptor involvement could be leveraged for targeted therapeutic strategies.

-

Combination Therapy: Combining low doses of this compound with other analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs), has shown synergistic effects in reducing neuropathic pain.[5] This approach may offer enhanced pain relief with reduced side effects.[5]

Future research should continue to explore optimal dosing strategies to mitigate tolerance, further delineate the specific roles of CB1 and CB2 receptors in different pain modalities, and investigate the therapeutic potential of this compound in combination with other analgesic agents. The continued investigation of MAGL inhibitors like this compound holds promise for the development of novel and effective treatments for a variety of pain conditions.

References

- 1. The monoacylglycerol lipase inhibitor this compound suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spinal administration of the monoacylglycerol lipase inhibitor this compound produces robust inhibitory effects on nociceptive processing and the development of central sensitization in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The monoacylglycerol lipase inhibitor this compound suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peripheral antinociceptive effects of inhibitors of monoacylglycerol lipase in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor this compound Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Anxiolytic Potential of JZL184: A Technical Guide

An In-depth Examination of Monoacylglycerol Lipase (B570770) Inhibition for Anxiety and Stress-Related Disorders

Abstract

The endocannabinoid system (ECS) is a critical neuromodulatory network that governs emotional regulation and stress reactivity. A key component of this system is the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), the levels of which are primarily controlled by the presynaptic enzyme monoacylglycerol lipase (MAGL). Pharmacological inhibition of MAGL presents a promising therapeutic strategy for anxiety disorders by augmenting endogenous 2-AG signaling. This technical guide provides a comprehensive overview of the anxiolytic effects of JZL184, a potent and selective MAGL inhibitor. We will delve into its mechanism of action, summarize preclinical data from key behavioral models, provide detailed experimental protocols, and visualize the core signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel anxiolytic agents.

Introduction: The Endocannabinoid System and Anxiety

The ECS is comprised of cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The most abundant endocannabinoid in the brain is 2-AG, which acts as a full agonist at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] By acting as a retrograde messenger, 2-AG modulates neurotransmitter release, thereby influencing a wide array of physiological processes, including emotional responses.

The Role of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a serine hydrolase that is responsible for the degradation of approximately 85% of 2-AG in the brain.[2] Located in presynaptic nerve terminals, MAGL hydrolyzes 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[1] This enzymatic degradation makes MAGL a critical control point for regulating the tone of 2-AG signaling. By inhibiting MAGL, the synaptic concentration and duration of action of 2-AG are increased, leading to enhanced activation of cannabinoid receptors.

This compound: A Selective MAGL Inhibitor

This compound is a potent, selective, and irreversible inhibitor of MAGL.[3] Its high selectivity for MAGL over the other primary endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH), allows for the specific investigation of 2-AG-mediated effects.[3] Systemic administration of this compound leads to a significant and sustained elevation of 2-AG levels in the brain, without directly altering anandamide (B1667382) (AEA) concentrations at effective doses.[2]

Preclinical Evidence for Anxiolytic Effects

The anxiolytic properties of this compound have been demonstrated across various preclinical models of anxiety in rodents. These effects are primarily observed under conditions of stress or high environmental aversion, highlighting the role of the 2-AG system in stress adaptation.[4][5]

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative outcomes from key preclinical studies investigating the anxiolytic-like effects of this compound.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test

| Species | Dose (mg/kg, i.p.) | Key Findings | Reference |

| Rat | 8 | Increased percentage of open arm time and number of open arm entries under high, but not low, aversive conditions. | [4] |

| Rat | 8 (chronic, 6 days) | Anxiolytic effects were preserved, showing no evidence of tolerance. | [5] |

| Rat | 16 | Dose-dependently suppressed fear behaviors in a predator-stress model. | [6] |

| Mouse | 16 | Anxiolytic effects were reversed by the CB1 antagonist rimonabant. | [3] |

Table 2: Effects of this compound in the Marble Burying Test

| Species | Dose (mg/kg, i.p.) | Key Findings | Reference |

| Mouse | 16 | Significantly decreased the number of marbles buried without affecting locomotor activity. | [7][8] |

| Mouse | 16 | The reduction in marble burying was blocked by the CB1 antagonist rimonabant. | [7][8] |

Key Experimental Methodologies

Standardized and well-defined protocols are crucial for the reliable assessment of anxiolytic drug effects. The following sections detail the methodologies for the behavioral and analytical procedures cited in this guide.

Elevated Plus Maze (EPM) Protocol

The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

-

Apparatus: The maze is shaped like a plus sign and elevated above the floor (typically 50 cm). It consists of two open arms and two arms enclosed by high walls, with a central platform.

-

Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the trial.

-

Drug Administration: this compound or vehicle is administered via intraperitoneal (i.p.) injection at a predetermined time before testing (e.g., 30 minutes to 2 hours).[4][7]

-

Procedure: Each animal is placed on the central platform facing an open arm.[4] The animal is then allowed to freely explore the maze for a 5-minute session.[4]

-

Data Collection: The session is recorded by an overhead video camera and analyzed using tracking software. Key parameters measured include:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of locomotor activity).

-

-

Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated control group. The number of closed arm entries is used to control for confounding effects on general locomotion.[4][5]

Marble Burying Test Protocol

This test assesses anxiety-like and compulsive-like behaviors in mice. Anxiolytic compounds typically reduce the number of marbles buried.

-

Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty glass marbles are arranged evenly on the surface of the bedding.

-

Acclimation: Mice are habituated to the testing room prior to the test.

-

Drug Administration: this compound or vehicle is administered i.p. 2 hours before the test to allow for peak endocannabinoid elevation.[7]

-

Procedure: Each mouse is placed individually into the prepared cage and left undisturbed for 30 minutes.

-

Data Collection: After the session, the mouse is removed, and the number of buried marbles is counted. A marble is considered buried if at least two-thirds of its surface is covered by bedding.

-

Analysis: A reduction in the number of marbles buried by the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.[7][8]

Brain Tissue Analysis for Endocannabinoid Levels

Quantifying brain 2-AG levels is essential to confirm the pharmacodynamic effects of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[4]

-

Sample Collection: Following drug administration and behavioral testing, animals are euthanized. The brain is rapidly extracted and dissected on an ice-cold plate.[4] The brain region of interest (e.g., amygdala, prefrontal cortex) is immediately snap-frozen in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.[4]

-

Lipid Extraction: The frozen tissue is weighed and homogenized in an organic solvent, typically acetonitrile, containing deuterated internal standards for accurate quantification.[4]

-

Purification: A liquid-liquid extraction is performed to separate the lipid phase containing the endocannabinoids from the aqueous phase.[4]

-

LC-MS/MS Analysis: The purified lipid extract is concentrated and then injected into an LC-MS/MS system. The endocannabinoids are separated chromatographically and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios.[4]

Signaling Pathways and Workflows

Visualizing the complex biological and experimental processes is key to understanding the anxiolytic effects of this compound. The following diagrams were generated using the Graphviz DOT language to illustrate these relationships.

References

- 1. Cannabinoid signaling modulation through this compound restores key phenotypes of a mouse model for Williams–Beuren syndrome | eLife [elifesciences.org]

- 2. preprints.org [preprints.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound increases anxiety-like behavior and does not reduce alcohol consumption in female rats after repeated mild traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of endocannabinoid catabolic enzymes elicits anxiolytic-like effects in the marble burying assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of endocannabinoid catabolic enzymes elicits anxiolytic-like effects in the marble burying assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mmpc.org [mmpc.org]

JZL184: A Technical Guide to its Preclinical Profile and Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZL184, a potent and selective irreversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), has emerged as a critical pharmacological tool for elucidating the physiological roles of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By preventing the degradation of 2-AG, this compound effectively amplifies endogenous cannabinoid signaling. This targeted modulation has demonstrated significant therapeutic potential across a spectrum of preclinical models, including those for neurodegenerative diseases, inflammation, pain, anxiety, and cancer. This document provides a comprehensive technical overview of the preclinical data supporting this compound's therapeutic utility, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Introduction

The endocannabinoid system (ECS) is a ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. 2-Arachidonoylglycerol (2-AG) is one of the two primary endogenous ligands for the cannabinoid receptors CB1 and CB2. Its signaling is terminated through enzymatic hydrolysis, primarily by monoacylglycerol lipase (MAGL). The development of selective MAGL inhibitors, such as this compound, has provided an invaluable means to investigate the therapeutic potential of augmenting 2-AG signaling. This compound is a carbamate-based inhibitor that covalently modifies the catalytic serine of MAGL, leading to its irreversible inactivation.[1] This guide synthesizes the key preclinical findings for this compound, presenting its pharmacological profile and therapeutic prospects.

Mechanism of Action

This compound exerts its effects by selectively and irreversibly inhibiting MAGL.[1][2] This inhibition leads to a significant and sustained elevation of 2-AG levels in various tissues, most notably the brain.[3] The increased 2-AG availability enhances the activation of cannabinoid receptors, primarily CB1 and CB2, through which it mediates its diverse pharmacological effects.[4][5] Furthermore, by blocking the hydrolysis of 2-AG, this compound also reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins, thereby contributing to its anti-inflammatory properties.[6][7]

Signaling Pathway of this compound's Action

References

- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The monoacylglycerol lipase inhibitor this compound suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, as a monoacylglycerol lipase inhibitor, down-regulates inflammation in a cannabinoid pathway dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of JZL184 on Cytokine Expression in Inflammatory Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZL184, a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), has emerged as a significant modulator of inflammatory responses. By preventing the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), this compound enhances endocannabinoid signaling, which in turn exerts profound effects on the expression of various cytokines central to the inflammatory cascade. This technical guide provides an in-depth analysis of the effects of this compound on cytokine expression across a range of preclinical inflammatory models. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key component of this process is the production and release of cytokines, a broad category of small proteins that act as signaling molecules in the immune system. Dysregulation of cytokine production is a hallmark of numerous chronic inflammatory and autoimmune diseases. The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2 and their endogenous ligands, plays a crucial role in modulating inflammation.

This compound is a chemical probe that irreversibly inhibits monoacylglycerol lipase (MAGL), the primary enzyme responsible for the breakdown of the endocannabinoid 2-AG. By increasing the levels of 2-AG, this compound potentiates the activation of cannabinoid receptors, leading to a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory mediators.[1][2][3] This guide delves into the specific effects of this compound on cytokine expression in various in vivo and in vitro models of inflammation.

Quantitative Effects of this compound on Cytokine Expression

The following tables summarize the quantitative data on the effects of this compound on the expression of key pro-inflammatory and anti-inflammatory cytokines in different inflammatory models.

Table 1: In Vivo Models - Lipopolysaccharide (LPS)-Induced Inflammation

| Model Organism | Tissue/Fluid | Cytokine | Effect of this compound | Cannabinoid Receptor Involvement | Reference |

| Rat | Frontal Cortex | IL-1β mRNA | Attenuated LPS-induced increase | Partially mediated by CB1 | [2] |

| Rat | Frontal Cortex | IL-6 mRNA | Attenuated LPS-induced increase | Not specified | [2] |

| Rat | Frontal Cortex | TNF-α mRNA | Attenuated LPS-induced increase | Not specified | [2] |

| Rat | Frontal Cortex | IL-10 mRNA | Attenuated LPS-induced increase | Not specified | [2] |

| Rat | Plasma | TNF-α | Attenuated LPS-induced increase | Partially mediated by CB1 | [2] |

| Rat | Plasma | IL-10 | Attenuated LPS-induced increase | Partially mediated by CB1 | [2] |

| Mouse | Lung | IL-1β mRNA | Attenuated LPS-induced increase | Not specified | [4] |

| Mouse | Lung | IL-6 mRNA | Attenuated LPS-induced increase | Not specified | [4] |

Table 2: In Vivo Models - Neuroinflammation

| Model | Tissue | Cytokine | Effect of this compound | Cannabinoid Receptor Involvement | Reference |

| HIV-1 gp120 (Rat Hippocampal Cultures) | - | IL-1β mRNA | Completely blocked gp120-induced increase | Partially mediated by CB2 | [5] |

| Permanent Cerebral Ischemia (Mouse) | Brain | TNF-α | Lowered | Mediated by CB1 | [6] |

| Permanent Cerebral Ischemia (Mouse) | Brain | IL-10 | Increased | Not fully dependent on CB1 | [6] |

Table 3: In Vitro Models

| Cell Type | Inflammatory Stimulus | Cytokine | Effect of this compound | Cannabinoid Receptor Involvement | Reference |

| Adult Mouse Microglia | LPS + IFN-γ | IL-1β | Marked reduction | Not specified | [7] |

| J774 Macrophages | LPS | IL-1β | No effect | Not applicable | [8] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature regarding the effects of this compound on cytokine expression.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rats

-

Animals: Adult male Sprague-Dawley rats.

-

This compound Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the inflammatory challenge.[1][2]

-

Inflammatory Challenge: Lipopolysaccharide (LPS) from Escherichia coli (e.g., 100 µg/kg) is administered i.p.

-

Antagonist Administration: To investigate cannabinoid receptor involvement, CB1 antagonist (e.g., AM251) or CB2 antagonist (e.g., AM630) is administered 30 minutes before this compound.[1][2]

-

Sample Collection: Two hours after LPS administration, animals are euthanized, and blood and brain tissue (frontal cortex) are collected.[1][2]

-

Cytokine Measurement:

-

mRNA Expression (Frontal Cortex): Total RNA is extracted, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA levels of IL-1β, IL-6, TNF-α, and IL-10.[1]

-

Protein Levels (Plasma): Plasma is separated from blood, and cytokine protein levels are determined using enzyme-linked immunosorbent assay (ELISA) kits.[1]

-

HIV-1 gp120-Induced Neuroinflammation in Rat Hippocampal Cultures

-

Cell Culture: Primary hippocampal cultures are prepared from embryonic day 18 rat fetuses.

-

This compound Treatment: this compound (e.g., 1 µM) is added to the culture medium.

-

Inflammatory Stimulus: Recombinant HIV-1 gp120 protein (e.g., 600 pM) is added to the cultures.[5]

-

Antagonist Treatment: CB2 receptor inverse agonist/antagonist (e.g., AM630, 100 nM) is added 5 minutes prior to this compound.[5]

-

Cytokine Measurement: After 4 hours of gp120 treatment, total RNA is extracted from the cells, and the expression of IL-1β mRNA is measured by qRT-PCR.[5]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the experimental workflows used to study its effects.

Signaling Pathway of this compound in Modulating Cytokine Expression

Caption: this compound's dual mechanism of anti-inflammatory action.

Experimental Workflow for In Vivo Studies

Caption: Workflow for assessing this compound's in vivo effects.

Experimental Workflow for In Vitro Studies

Caption: Workflow for assessing this compound's in vitro effects.

Discussion and Future Directions

The evidence strongly indicates that this compound is a potent modulator of cytokine expression in a variety of inflammatory contexts. Its ability to suppress key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while in some cases promoting the anti-inflammatory cytokine IL-10, highlights its therapeutic potential.[2][6] The mechanisms underlying these effects are multifaceted, involving both cannabinoid receptor-dependent and independent pathways.[2][5] The latter may be attributed to the reduction of arachidonic acid, a precursor for pro-inflammatory prostaglandins.

Future research should aim to further elucidate the cell-type-specific effects of this compound on cytokine production and the precise signaling pathways involved. Investigating the long-term effects of this compound administration and its potential for tolerance development is also crucial for its translation into a therapeutic agent.[9][10] Furthermore, exploring the efficacy of this compound in a broader range of chronic inflammatory and autoimmune disease models will be essential to fully understand its therapeutic scope.

Conclusion

This compound demonstrates significant anti-inflammatory properties by modulating cytokine expression in various preclinical models. By elevating 2-AG levels, this compound effectively dampens the pro-inflammatory cytokine storm, a critical factor in the pathogenesis of many inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of MAGL inhibition as a novel anti-inflammatory strategy.

References

- 1. The monoacylglycerol lipase inhibitor this compound attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The monoacylglycerol lipase inhibitor this compound attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccessgovernment.org [openaccessgovernment.org]

- 4. researchgate.net [researchgate.net]

- 5. Monoacylglycerol lipase inhibitor this compound prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, as a monoacylglycerol lipase inhibitor, down-regulates inflammation in a cannabinoid pathway dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoacylglycerol lipase inhibitor this compound reduces neuroinflammatory response in APdE9 mice and in adult mouse glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The monoacylglycerol lipase inhibitor this compound suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The monoacylglycerol lipase inhibitor this compound suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of JZL184 on Rodent Behavior: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

JZL184 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By blocking MAGL, this compound elevates the levels of 2-AG in the brain and peripheral tissues, thereby amplifying endogenous cannabinoid signaling through cannabinoid receptors, primarily CB1 and CB2. This modulation of the endocannabinoid system has profound effects on a wide range of physiological processes, including emotional states, cognition, and motor control. This technical guide provides a comprehensive overview of the behavioral effects of this compound in rodent models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Signaling Pathway of this compound

This compound exerts its effects by modulating the endocannabinoid system. The canonical signaling pathway is initiated by the inhibition of MAGL, leading to an accumulation of 2-AG. This endogenous cannabinoid then acts as an agonist at presynaptic CB1 receptors and, to some extent, CB2 receptors, which are G-protein coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, ultimately resulting in the suppression of neurotransmitter release.

This compound signaling pathway

Behavioral Effects of this compound in Rodent Models

The administration of this compound in rodents has been shown to modulate a variety of behaviors, including anxiety, depression-like states, cognition, and motor function. The following sections summarize the key findings in these domains.

Anxiety-Related Behaviors

This compound has demonstrated anxiolytic-like effects in several rodent models of anxiety, though these effects can be context-dependent.[1][2] The elevated plus maze (EPM) and the open field test (OFT) are commonly used to assess anxiety-like behaviors.

Quantitative Data from Anxiety-Related Behavioral Tests

| Behavioral Test | Species/Strain | This compound Dose (mg/kg, i.p.) | Key Findings | Reference(s) |

| Elevated Plus Maze | Rat | 8 | Increased percentage of time spent in open arms and number of open arm entries under high, but not low, aversive conditions.[1][2] | [1] |

| Elevated Plus Maze | Rat | 16 | Reduced time exploring the open arms of the EPM.[3] | [3] |

| Open Field Test | Rat | 16 | No significant effect on time spent in the center of the open field.[3] | [3] |

Depressive-Like Behaviors

The influence of this compound on depressive-like behaviors is often assessed using the tail suspension test (TST) and the forced swim test (FST). In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect.

Quantitative Data from Depressive-Like Behavioral Tests

| Behavioral Test | Species/Strain | This compound Dose (mg/kg, i.p.) | Key Findings | Reference(s) |

| Tail Suspension Test | Mouse | Not specified | Increased immobility time. |

Cognitive Function

The effects of this compound on learning and memory are often evaluated using the Morris water maze (MWM), a test of spatial learning and memory.

Quantitative Data from Cognitive Function Tests

| Behavioral Test | Species/Strain | This compound Dose (mg/kg) | Key Findings | Reference(s) |

| Morris Water Maze | Mouse (FAAH -/-) | 20 or 40 | Impaired water maze performance.[4] | [4] |

| Morris Water Maze | Mouse (FAAH +/+) | 40 | Disrupted water maze performance.[4] | [4] |

Motor Function

The impact of this compound on motor coordination and activity is typically assessed using the rotarod test and by measuring locomotor activity in the open field test.

Quantitative Data from Motor Function Tests

| Behavioral Test | Species/Strain | This compound Dose | Key Findings | Reference(s) |

| Rotarod Test | Mouse (YAC128 HD model) | Oral administration | Improved motor learning. | [5] |

| Open Field Test | Rat | 16 mg/kg, i.p. | No significant effect on the number of line crosses.[3] | [3] |

Detailed Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is used to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-